Scientific Field: Material Science
Summary of the Application: Fmoc-functionalized amino acids, including FMOC-D-3-PAL-OH, have been used to construct hydrogels . These hydrogels find a wide range of applications .
Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is demonstrated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
Results or Outcomes: The Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values . The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
This compound is an alanine derivative, meaning it shares the core structure of the amino acid alanine but with modifications. The alanine backbone is functionalized with a linker group containing a fluorenylmethoxycarbonyl (Fmoc) moiety and a pyridine ring at the third carbon position. Fmoc is a common protecting group in organic synthesis, particularly for peptide chemistry [].
The "R" designation indicates a specific stereochemistry at the second carbon atom. This suggests potential use in the development of chiral drugs or probes.
The key features of the molecule include:
Balanced chemical equations for these reactions require specific reaction conditions and substrates.
Data on specific physical and chemical properties like melting point, boiling point, and solubility are currently unavailable for this compound.